molecular formula C10H7BrF3N3 B1373258 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 1187385-59-6

5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No.: B1373258
CAS No.: 1187385-59-6
M. Wt: 306.08 g/mol
InChI Key: UCTOWEGQEJJLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine: is an organic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring The presence of trifluoromethyl and methyl groups on the pyrazole ring adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.

    Bromination of the Pyridine Ring: The bromine atom is introduced via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling of the Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole ring with the brominated pyridine ring, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.

    Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield partially or fully reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Material Science:

    Agrochemicals: Used in the synthesis of novel agrochemical compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine: Lacks the bromine atom, which may limit its use in certain substitution reactions.

Uniqueness

The presence of both the bromine atom and the trifluoromethyl group in 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine makes it a versatile compound for various synthetic and research applications. The bromine atom allows for further functionalization, while the trifluoromethyl group enhances its stability and lipophilicity.

Properties

IUPAC Name

5-bromo-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N3/c1-6-4-8(10(12,13)14)17(16-6)9-3-2-7(11)5-15-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTOWEGQEJJLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674936
Record name 5-Bromo-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-59-6
Record name 5-Bromo-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.